![molecular formula C9H9N3S B3314008 2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide CAS No. 949226-45-3](/img/structure/B3314008.png)
2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide
Overview
Description
2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide is a biochemical compound with the molecular formula C9H9N3S and a molecular weight of 191.26 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes 2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The InChI code of 2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide is 1S/C9H9N3S/c10-8(13)5-7-6-12-4-2-1-3-9(12)11-7/h1-4,6H,5H2,(H2,10,13) . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom in the molecule.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including 2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide, can undergo various chemical reactions. For instance, they can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis
2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide is a powder at room temperature .Scientific Research Applications
Anticancer Agents
Imidazo[1,2-a]pyridine cores, which include 2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide, have been found to have significant potential as anticancer agents. For instance, derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their antiproliferative potential in breast cancer cells . Among the novel derivatives, compound 15 exhibited potent activity against the MCF7 and MDA-MB-231 cell lines .
Antiviral Agents
Imidazo[1,2-a]pyridine cores have also been associated with antiviral activities . This suggests that 2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide could potentially be used in the development of new antiviral drugs.
Antibacterial Agents
The antibacterial properties of imidazo[1,2-a]pyridine cores have been documented . This implies that 2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide could be utilized in the creation of new antibacterial medications.
Antimicrobial Agents
Imidazo[1,2-a]pyridine cores have been found to have antimicrobial properties . This suggests that 2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide could be used in the development of new antimicrobial drugs.
Antiprotozoal Agents
Imidazo[1,2-a]pyridine cores have been associated with antiprotozoal activities . This implies that 2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide could potentially be used in the development of new antiprotozoal drugs.
Anti-inflammatory Agents
Imidazo[1,2-a]pyridine cores have also been found to have anti-inflammatory properties . This suggests that 2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide could be used in the development of new anti-inflammatory drugs.
Antipsychotic Agents
Imidazo[1,2-a]pyridine cores have been associated with antipsychotic activities . This implies that 2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide could potentially be used in the development of new antipsychotic drugs.
Synthesis of Novel Compounds
The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system . This suggests that 2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide could be used in the synthesis of novel compounds.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antifungal activity against candida species .
Mode of Action
It’s suggested that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death.
Biochemical Pathways
It’s known that similar compounds interfere with the ergosterol biosynthesis pathway , which is crucial for maintaining the integrity and fluidity of the fungal cell membrane.
Pharmacokinetics
In-silico admet analysis of similar compounds suggests that they could be moderately toxic . Further in-vitro toxicity studies are needed to understand the real-time toxic level.
Result of Action
Similar compounds have shown potent activity against candida species, including several multidrug-resistant strains .
properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylethanethioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-8(13)5-7-6-12-4-2-1-3-9(12)11-7/h1-4,6H,5H2,(H2,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGAXJHIDZMNEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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